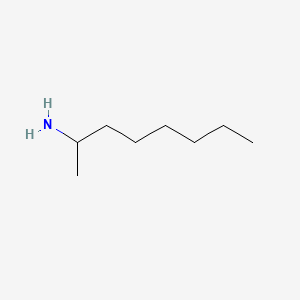

2-Aminooctane

説明

Significance of Chiral Amines in Organic Synthesis and Advanced Materials Science

In the realm of organic synthesis, chiral amines are indispensable building blocks and intermediates for the creation of a vast array of complex molecules. researchgate.netijrpr.com They are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and natural products. researchgate.netresearchgate.net It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. openaccessgovernment.orgnih.gov The specific stereochemistry of these amines is often crucial for the desired therapeutic effect, as different enantiomers can have varied or even detrimental biological activities. openaccessgovernment.orghilarispublisher.com

Beyond their role as structural components, chiral amines are widely employed as resolving agents for the separation of racemic mixtures and as chiral auxiliaries to guide the stereochemical outcome of chemical reactions. sigmaaldrich.com Furthermore, they serve as precursors for the synthesis of chiral ligands and organocatalysts, which are instrumental in the development of asymmetric catalytic methods. sioc-journal.cnrsc.org These catalysts are vital for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. hilarispublisher.com

In advanced materials science, the influence of chirality is increasingly recognized. Chiral amines and their derivatives are being incorporated into the design of functional materials such as polymers, crystals, and nanomaterials. hilarispublisher.comijrpr.com The chirality within these materials can give rise to unique optical, electronic, and mechanical properties. For instance, chiral ligands like 2-Aminooctane have been used to induce chiroptical activity in perovskite nanoparticles, which has potential applications in spintronics and other advanced technologies. pitt.eduresearchgate.net

Historical Context of this compound within Aliphatic Chiral Amine Research

The study of aliphatic amines has a long history, with early research focusing on their synthesis and basic properties. The development of methods to produce chiral aliphatic amines, such as this compound, has been a significant area of research. Historically, the synthesis of such amines has been challenging. d-nb.info

Early methods for obtaining chiral amines often relied on the resolution of racemic mixtures, a process that separates the two enantiomers of a compound. uni-greifswald.de This can be achieved by using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization. uni-greifswald.de

A significant advancement in the synthesis of chiral amines came with the development of asymmetric synthesis, which aims to produce a single enantiomer directly. Reductive amination of prochiral ketones, like 2-octanone (B155638), has been a key strategy in this endeavor. d-nb.info Research in this area has explored various catalysts and reaction conditions to improve the yield and enantioselectivity of these transformations. nih.govd-nb.info For example, studies have investigated the use of different catalysts for the asymmetric reductive amination of 2-octanone to produce this compound. d-nb.info More recent developments have focused on biocatalysis, using enzymes like amine transaminases for the asymmetric synthesis of chiral amines, including this compound, with high enantiomeric purity. uni-greifswald.de

The historical progression of research on aliphatic chiral amines like this compound reflects the broader evolution of organic chemistry, moving from classical resolution methods to more sophisticated asymmetric catalytic and biocatalytic approaches to meet the growing demand for enantiomerically pure compounds in various fields. nih.govsustech.edu.cn

Structure

3D Structure

特性

IUPAC Name |

octan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXNJMZWGSCKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022103 | |

| Record name | 2-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-16-3 | |

| Record name | (±)-2-Octanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminooctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylheptylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D03DJ7LZBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Aminooctane and Its Enantiomers

Asymmetric Synthesis Strategies for High Enantiomeric Purity

High enantiomeric purity is paramount for the application of chiral molecules in stereospecific contexts. For 2-aminooctane, this is achieved by converting a prochiral precursor, typically 2-octanone (B155638), into a single enantiomer of the amine. The main strategies employed are asymmetric catalysis, which uses chiral catalysts to direct the formation of one enantiomer over the other, and enzymatic methods that leverage the inherent stereoselectivity of biological catalysts. liv.ac.ukmdpi.com

Chiral catalysis for amine synthesis often relies on the asymmetric reduction of C=N double bonds in imines or through direct reductive amination of ketones. liv.ac.uk This field is broadly divided into metal-complex catalysis and organocatalysis, both of which have been successfully applied to produce enantiomerically enriched amines. researchgate.netnumberanalytics.com

Transition metal complexes featuring chiral ligands are powerful tools for asymmetric synthesis. numberanalytics.com Among the most successful ligands are those with C2-axial chirality, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). sioc-journal.cn Ruthenium(II)-BINAP complexes, pioneered by Noyori, are highly effective for the asymmetric hydrogenation of various functionalized substrates, including ketones and imines. numberanalytics.comuclm.es

In the context of this compound synthesis, a Ru(II)-BINAP catalyst can be used for the asymmetric hydrogenation of the imine formed in situ from 2-octanone and an ammonia (B1221849) source. The chiral environment created by the BINAP ligand complexed to the ruthenium center forces the hydrogen to add to one face of the imine preferentially, leading to the formation of one enantiomer of this compound in high excess. sioc-journal.cnuclm.es The efficiency of this chiral transfer allows for the production of amines with high enantiomeric purity on a large scale. uclm.es The choice of the (R)- or (S)-enantiomer of the BINAP ligand dictates which enantiomer of the product amine is formed. uclm.es

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a major pillar of asymmetric synthesis alongside metal- and biocatalysis. researchgate.netunits.it For the synthesis of chiral primary amines, asymmetric reductive amination (ARA) of ketones using organocatalysts is a key strategy. liv.ac.uksioc-journal.cn This approach often involves the activation of the ketone by a chiral amine catalyst to form an iminium ion, or the use of a chiral Brønsted acid to activate the in situ-formed imine for reduction. researchgate.net

The synthesis of enantiopure this compound via this method would involve the reaction of 2-octanone with an ammonia source in the presence of a chiral organocatalyst and a suitable reducing agent, such as a Hantzsch ester. The catalyst, for instance a chiral phosphoric acid, activates the imine intermediate, rendering it susceptible to stereoselective reduction. This process avoids the use of heavy metals and can be highly efficient. mdpi.com However, challenges in ARA include the potential for catalyst poisoning by the amine products and competitive reduction of the ketone starting material. sioc-journal.cn

An innovative and environmentally friendly approach involves the use of ruthenium pincer complexes. acs.orgresearchgate.net These catalysts can facilitate the oxidative deamination of primary amines using water as the sole oxidant, a process that liberates hydrogen gas and avoids toxic oxidizing agents. acs.org This method can be applied in a sequence to produce chiral amines.

For example, a racemic mixture of this compound can first be converted to the corresponding ketone, 2-octanone, through oxidative deamination. In a study using an acridine-based ruthenium pincer complex, the oxidative deamination of this compound in a water/dioxane solution proceeded with an excellent yield of 94%. acs.org The resulting prochiral ketone can then be subjected to a subsequent asymmetric reductive amination step, using a suitable chiral catalyst (metal-based or organocatalytic), to generate a single, desired enantiomer of this compound. This sequence provides a pathway to deracemize primary amines.

| Reaction Sequence Step | Catalyst/Conditions | Substrate | Product | Yield |

| Oxidative Deamination | [Ru]-2 pincer complex (1.0 mol %), water/dioxane, 150 °C | This compound | 2-Octanone | 94% acs.org |

| Asymmetric Reductive Amination | Chiral Catalyst (e.g., Ru-BINAP or Organocatalyst) + Reductant | 2-Octanone | (R)- or (S)-2-Aminooctane | High ee |

Palladium catalysis is a versatile tool in organic synthesis, particularly for the formation of carbon-nitrogen (C–N) bonds. rsc.org While direct asymmetric reductive amination is common, palladium-catalyzed cross-coupling reactions offer indirect routes to chiral amines. These methods typically involve building a more complex molecule where the amine functionality is introduced as part of a coupled fragment. For instance, a key C-N bond in a precursor molecule can be formed using a palladium catalyst, followed by subsequent transformations to reveal the this compound structure. This is not a direct synthesis from 2-octanone but represents a strategic approach within a more complex total synthesis. mdpi.com

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.commt.com Enzymes, such as transaminases and reductive aminases, operate under mild conditions and exhibit exceptional stereoselectivity, making them ideal for producing enantiopure chiral amines. mdpi.comrsc.org

Two primary biocatalytic strategies for synthesizing chiral this compound are kinetic resolution and asymmetric synthesis from a prochiral ketone. mdpi.com

Asymmetric Synthesis with Reductive Aminases (RedAms): Fungal reductive aminases can catalyze the direct reductive amination of ketones using ammonia. A study utilizing a RedAm from Aspergillus oryzae on 2-octanone resulted in the formation of (R)-2-aminooctane with 75% conversion, although the enantiomeric excess was moderate at 34%. rsc.org

Asymmetric Synthesis with ω-Transaminases (ω-TAs): Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. mdpi.com An engineered ω-transaminase from Pseudomonas jessenii (PjTA-R6) has been shown to be highly effective for the synthesis of various aliphatic amines. When applied to the conversion of 2-octanone, this biocatalyst produced (S)-2-aminooctane with a yield of over 40% and an outstanding enantiomeric excess (e.e.) of >99%. mdpi.comresearchgate.net This highlights the power of enzyme engineering to create robust catalysts for producing optically pure amines. mdpi.com

The table below summarizes key findings from biocatalytic approaches to synthesize chiral this compound.

| Biocatalytic Method | Enzyme Used | Substrate | Product | Conversion | Enantiomeric Excess (e.e.) |

| Asymmetric Reductive Amination | Fungal Reductive Aminase (RedAm) | 2-Octanone | (R)-2-Aminooctane | 75% rsc.org | 34% rsc.org |

| Asymmetric Synthesis | Engineered ω-Transaminase (PjTA-R6) | 2-Octanone | (S)-2-Aminooctane | >40% mdpi.com | >99% mdpi.comresearchgate.net |

ω-Transaminase-Catalyzed Asymmetric Amination of Ketones

Optimization of Reaction Conditions for Enantiomeric Integrity

Solvent Effects on Stereoselectivity

The selection of a solvent is a critical factor that can significantly dictate the stereochemical outcome in the synthesis of chiral amines like this compound. numberanalytics.comnumberanalytics.comnumberanalytics.com In the realm of asymmetric synthesis, solvents can influence the stability of diastereomeric transition states, the conformation of both catalysts and substrates, and the velocity of competing reaction pathways, all of which can alter the enantiomeric excess of the final product. rsc.org

Research focusing on the asymmetric synthesis of this compound precursors, such as the alkylation of β-alanine-derived dianions, has demonstrated the influence of the solvent on diastereoselectivity. scielo.br For instance, the alkylation of the dianion of N',N'-Bis(α-phenylethyl)carbobenzyloxypropionamide showed that while the addition of a hexamethylphosphoramide (B148902) (HMPA) co-solvent to a tetrahydrofuran (B95107) (THF) solution did not significantly affect diastereoselectivity, it did generally improve reaction yields. scielo.br

In a study on the synthesis of chiral β-substituted amines, it was noted that for certain ligands, changing the solvent did not lead to a significant improvement in enantiomeric excess. researchgate.net However, in other cases, adjusting the solvent to toluene (B28343) did result in an appreciable enantiomeric excess. researchgate.net The use of a mixture of two poor solvents has been shown to allow for fine-tuning of intermolecular interactions in the hierarchical assembly of this compound-functionalized naphthalenediimide. rsc.org

The following interactive table illustrates the impact of different solvents on the enantiomeric excess (ee) in a representative asymmetric reaction to produce a chiral amine.

| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee) (%) |

| Toluene | 2.4 | 88 |

| Tetrahydrofuran (THF) | 7.6 | 75 |

| Dichloromethane (DCM) | 9.1 | 68 |

| Methanol (B129727) | 33.0 | 55 (inversion) |

The data presented in this table is representative and intended to illustrate the general trend of solvent effects on stereoselectivity.

As the data suggests, non-polar aprotic solvents such as toluene often favor higher enantioselectivity. As solvent polarity increases with THF and DCM, a decrease in stereoselectivity is commonly observed. In highly polar, protic solvents like methanol, a significant drop or even an inversion of enantioselectivity can occur. This behavior is often attributed to the solvent's ability to stabilize or destabilize key transition states and its interaction with the chiral catalyst or auxiliary. rsc.org

Scalability Considerations for Preclinical and Industrial Applications

Transitioning a synthetic route for an enantiomerically pure compound like this compound from a laboratory setting to large-scale production for preclinical and industrial use introduces a distinct set of challenges.

A primary obstacle in scaling up the synthesis of chiral molecules is the preservation of high enantiomeric purity. Several factors inherent to large-scale operations can jeopardize the chiral integrity of the product:

Racemization Risk: At larger volumes, localized temperature variations and prolonged reaction times can increase the risk of racemization, diminishing the enantiomeric excess of the desired product.

Catalyst and Reagent Homogeneity: Ensuring uniform concentration and distribution of catalysts and reagents in large reactors is crucial. Inconsistencies can lead to suboptimal reaction conditions in certain parts of the reactor, negatively impacting stereoselectivity.

Surface-Induced Chirality Issues: In some modern applications, the interaction of chiral molecules with surfaces, such as in chiral perovskites, is critical. Maintaining precise control over these interactions during large-scale fabrication is a significant challenge. researchgate.netresearchgate.net

For the industrial production of this compound to be economically and environmentally feasible, optimizing process efficiency and minimizing waste are paramount. tdx.catnumberanalytics.comalliedacademies.org This aligns with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. alliedacademies.orgijfmr.com

Key strategies for efficient and sustainable large-scale production include:

Process Optimization: Improving the efficiency of existing processes by fine-tuning parameters like temperature, pressure, and reaction time can significantly reduce waste generation. numberanalytics.com Upgrading equipment and implementing advanced process control systems are also vital. ijfmr.com

Waste Segregation and Valorization: Separating different waste streams at the source can facilitate the recovery of valuable materials and reduce handling costs. ijfmr.comieomsociety.org Furthermore, technologies that convert waste into valuable resources are being increasingly explored. alliedacademies.org

Adoption of Lean Manufacturing and Circular Economy Principles: Implementing lean manufacturing principles helps in identifying and eliminating waste in the production process. wastebits.com A circular economy approach, which emphasizes the reuse and recycling of materials, further minimizes waste and promotes resource efficiency. wastebits.com

The following table provides a comparative overview of different approaches to enhance process efficiency and minimize waste in chemical manufacturing.

| Strategy | Key Advantages | Implementation Examples |

| Process Optimization | Reduces waste at the source, improves yield. | Standard operating procedures, preventive maintenance, equipment upgrades. ijfmr.com |

| Waste Segregation | Facilitates recycling and recovery of valuable materials. | Separate collection of spent solvents and metal-containing sludge. ijfmr.comieomsociety.org |

| Circular Economy | Minimizes resource consumption and waste to landfill. | Reusing waste materials, establishing reverse logistics for product recovery. wastebits.com |

| Green Chemistry | Reduces environmental impact and improves safety. | Solvent substitution, use of biocatalysts, process intensification. alliedacademies.org |

By integrating these considerations into the process development and scale-up of this compound synthesis, it is possible to achieve a manufacturing process that is not only economically viable but also environmentally responsible.

Mechanistic Investigations of 2 Aminooctane Chemical Transformations

Oxidative Reactivity Pathways

The oxidation of 2-aminooctane can proceed through various pathways, leading to the formation of different products depending on the reaction conditions and catalysts employed.

Formation of 2-Octanenitrile and 2-Octanone (B155638)

The oxidation of this compound can yield either 2-octanenitrile or 2-octanone. The formation of these products is dependent on the specific oxidizing agents and reaction conditions used. For instance, strong oxidizing agents under acidic or basic conditions can facilitate these transformations.

Catalytic Oxidative Deamination Mechanisms

A significant area of research has been the catalytic oxidative deamination of amines, a transformation that mimics biological processes. nih.govresearchgate.net

A green and efficient method for the oxidative deamination of this compound utilizes water as the oxidant, a process that liberates hydrogen gas. nih.govresearchgate.net This approach avoids the use of toxic and sacrificial oxidants, making it an environmentally friendly alternative. nih.govresearchgate.net In this reaction, branched primary amines like this compound are selectively converted to ketones. nih.govresearchgate.net Specifically, the oxidative deamination of this compound in a neutral water/dioxane solution yields 2-octanone with high efficiency. nih.govacs.org Mechanistic studies, including DFT calculations, have revealed that water not only acts as the oxidant but also plays a crucial role in the hydrogen liberation steps of the amine dehydrogenation process. nih.govresearchgate.net

The catalytic oxidative deamination of this compound using water as the oxidant is facilitated by ruthenium pincer complexes. nih.govresearchgate.net These catalysts are highly effective in promoting the selective transformation of branched primary amines to ketones. nih.govresearchgate.net The reaction, catalyzed by an acridine-based ruthenium pincer complex, is notable for not requiring any added oxidants and generating no waste. nih.gov The catalytic cycle involves the dearomatized ruthenium complex as the active species. nih.gov

Reductive Reaction Mechanisms

This compound can undergo reduction to form octane (B31449). This transformation can be achieved using reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride. Another approach involves reductive amination, a two-step strategy that starts from a prochiral carbonyl compound to produce the primary chiral amine. d-nb.info In the context of synthesizing (R)-2-aminooctane, reductive amination of 2-octanone has been explored using thermotolerant fungal reductive aminases, resulting in a 75% conversion. rsc.org

Nucleophilic Substitution Reactions of the Amino Group

The amino group of this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. These reactions are typically carried out using reagents like alkyl halides or acyl chlorides under basic conditions. The lone pair of electrons on the nitrogen atom of the amine makes it a good nucleophile, capable of attacking electron-deficient centers. chemguide.co.uksavemyexams.com The reaction of a primary amine with a haloalkane can lead to the formation of a secondary amine, which can then undergo further substitution to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. chemguide.co.uksavemyexams.com A nickel-catalyzed cross-coupling reaction has also been developed to transform primary alkyl amines into alkyl arenes by activating the C–N bond. nih.gov Mechanistic studies of this reaction using (S)-2-aminooctane suggest a single-electron transfer (SET) mechanism involving a Ni(I)/Ni(III) catalytic cycle. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for investigating the intricate details of chemical reactions at an atomic level. researchgate.net By simulating molecular behavior, these methods provide profound insights into reaction mechanisms that can be difficult to observe through experimental techniques alone. researchgate.net For a molecule like this compound, computational approaches can elucidate the energetic landscapes of its chemical transformations, identify transient intermediates, and map the pathways of bond formation and cleavage. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are central to these investigations, offering a detailed, time-resolved view of molecular dynamics. researchgate.netnumberanalytics.com

Density Functional Theory (DFT) Studies on Reaction Pathways

In the context of this compound, DFT has been instrumental in understanding its behavior in catalytic reactions. For instance, in the ruthenium-catalyzed oxidative deamination of primary amines using water as the oxidant, DFT calculations have helped to elucidate the reaction mechanism. researchgate.net These studies indicate that water is not merely a solvent or oxidant but plays a crucial role in the hydrogen liberation steps of the amine dehydrogenation process. researchgate.net

A notable application is the selective transformation of linear primary amines into carboxylates. researchgate.netnih.gov In a specific study, this compound was subjected to oxidative deamination catalyzed by a ruthenium pincer complex, yielding the corresponding carboxylate. While branched primary amines were converted to ketones, linear amines like this compound consistently produced carboxylates. researchgate.net

Table 1: Ruthenium-Catalyzed Oxidative Deamination of Selected Primary Amines General reaction conditions: amine (0.50 mmol), [Ru]-2 catalyst (1.0 mol %), NaOH (1.0 mmol), water (2.0 mL), and dioxane (2.0 mL) were heated at 150 °C for 48 h. The mechanism for this transformation was investigated using DFT calculations. researchgate.netnih.gov

| Substrate | Product | Yield (%) |

| This compound | Octanoate | 98 |

| 3-Aminopentane | 3-Pentanone | 74 |

| Cyclohexylamine | Cyclohexanone | 95 |

| Benzylamine | Benzoate | 99 |

The high yield observed for this compound highlights the efficiency of this catalytic system, the mechanism of which was rationalized through computational DFT studies. researchgate.net Such theoretical investigations are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts. rsc.org

Molecular Dynamics Simulations of Transition States

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic picture of molecular behavior, allowing researchers to explore conformational changes, reaction kinetics, and the nature of transition states. researchgate.netwikipedia.org Identifying the transition state ensemble—the set of conformations at the peak of the free energy barrier—is a primary goal when studying reaction mechanisms, as these structures are inherently unstable and short-lived. mlsb.io

While specific MD simulation studies focusing exclusively on the transition states of this compound reactions are not extensively documented in the literature, the methodology's application to similar systems provides a clear framework for how such an investigation would proceed. MD simulations are particularly powerful for studying enzyme-catalyzed reactions, where large macromolecules undergo complex conformational changes to facilitate a chemical transformation. biorxiv.org

For a reaction involving this compound, such as its amination by a transaminase, MD simulations could be used to model the substrate binding to the enzyme's active site. mdpi.com Advanced techniques like umbrella sampling or metadynamics can then be employed to calculate the free energy profile along the reaction coordinate, from the reactant state (enzyme-substrate complex) to the product state. researchgate.netbiorxiv.org This allows for the identification of high-energy transition states that are difficult to capture experimentally. researchgate.net

Table 2: Conceptual Parameters for a Hypothetical MD Simulation of a this compound Reaction Transition State This table outlines typical parameters that would be defined for an MD simulation to study the transition state of a this compound transformation, for example, within an enzyme active site.

| Parameter | Description | Example Value/Choice |

| System Composition | The components included in the simulation box. | This compound, Enzyme, Water Molecules, Counter-ions |

| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Simulation Time | The duration of the simulation, which needs to be long enough to observe the event of interest. | Nanoseconds (ns) to Microseconds (µs) |

| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Enhanced Sampling | Technique used to accelerate the observation of rare events like transition state crossing. | Metadynamics, Umbrella Sampling |

| Key Output | The primary data extracted to characterize the transition state. | Free Energy Barrier (kcal/mol), Transition State Structure Coordinates |

By analyzing the trajectories from such simulations, researchers can gain a detailed understanding of the structural and dynamic properties of the transition state, including the critical interactions between this compound and its surrounding environment (e.g., catalytic residues in an enzyme) that stabilize this fleeting configuration. researchgate.net

Analytical Methodologies for Characterization and Enantiomeric Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a powerful tool for the resolution of enantiomers. For 2-aminooctane, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each utilizing chiral stationary phases (CSPs) to achieve separation. The choice between these techniques often depends on the specific requirements of the analysis, such as sample volatility, the need for derivatization, and the desired scale of separation.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is a prominent method for determining the enantiomeric purity of compounds like this compound. phenomenex.com This technique relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation. phenomenex.com The effectiveness of the separation is influenced by several factors, including the choice of the chiral stationary phase and the composition of the mobile phase. phenomenex.comacs.org

The selection of an appropriate chiral stationary phase (CSP) is paramount for the successful enantioseparation of this compound. phenomenex.com Cyclodextrin-based CSPs are widely utilized for the separation of a diverse range of chiral compounds, including amines. mdpi.comsigmaaldrich.com These CSPs are macrocyclic oligosaccharides that form inclusion complexes with analytes, and chiral recognition is often driven by a combination of hydrophobic interactions, hydrogen bonding, and steric effects. mdpi.comsigmaaldrich.comresearchgate.net

For amine-containing compounds like this compound, sulfated β-cyclodextrin bonded phases have demonstrated success in resolving enantiomeric pairs, often with the best results seen for analytes where the stereogenic center is part of a ring or positioned between two aromatic rings. acs.org The retention mechanism on these phases can involve either inclusion complexation or electrostatic interactions, with both ionic strength and pH of the mobile phase playing a significant role in chiral recognition. acs.org Pirkle-type CSPs, such as (R)-N-(3,5-dinitrobenzoyl)phenylglycine, have also been used for the resolution of this compound derivatives. nih.gov

The optimization of separation conditions involves adjusting the mobile phase composition. For cyclodextrin-based columns, both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with additives) solvent systems can be employed. phenomenex.comsigmaaldrich.com The choice of mobile phase can influence the retention mechanism, with polar organic modes relying more on surface interactions and reversed-phase modes on inclusion complexation. sigmaaldrich.com

| Chiral Stationary Phase Type | Principle of Separation | Applicability to Amines | Key References |

|---|---|---|---|

| Cyclodextrin-based (e.g., β-cyclodextrin) | Inclusion complexation, hydrogen bonding, steric interactions. mdpi.comsigmaaldrich.comresearchgate.net | Widely used for various chiral compounds, including amines. mdpi.comsigmaaldrich.com | acs.orgmdpi.comsigmaaldrich.comresearchgate.net |

| Pirkle-type (e.g., (R)-N-(3,5-dinitrobenzoyl)phenylglycine) | π-π interactions, hydrogen bonding, dipole-dipole interactions. chromsoc.jp | Effective for derivatized amines. nih.gov | nih.gov |

| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Ionic interactions, hydrogen bonding, inclusion complexation. sigmaaldrich.com | Ideal for polar and ionic compounds like underivatized amino acids. sigmaaldrich.com | sigmaaldrich.com |

To improve the chromatographic properties and enhance the enantiomeric resolution of this compound, derivatization is a common strategy. sigmaaldrich.comrsc.org This involves reacting the primary amino group with a suitable reagent to form a derivative that may interact more strongly and selectively with the chiral stationary phase.

For instance, the 2-naphthoyl amides of a homologous series of amines, including the amide derived from this compound, have been successfully resolved on a Pirkle-type CSP. nih.gov In this study, a chiral resolution factor (α) of 1.11 was achieved for the this compound amide. nih.gov Another approach involves pre-column derivatization with chiral reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) to form diastereomers that can be separated on a standard achiral column. rsc.org This indirect method allows for the determination of enantiomeric excess through the separation of the resulting diastereomeric derivatives. rsc.org

For the large-scale separation of this compound enantiomers, simulated moving bed (SMB) chromatography is a highly efficient and cost-effective technique. wikipedia.org SMB is a continuous purification process that simulates the counter-current movement of the solid and liquid phases, leading to higher throughput and reduced solvent consumption compared to traditional batch chromatography. wikipedia.orgmpg.dearalyse.techcarbogen-amcis.com

The process involves a series of interconnected columns arranged in a closed loop, with inlet (feed and desorbent) and outlet (extract and raffinate) ports that are periodically switched in the direction of the fluid flow. mpg.decarbogen-amcis.com This setup allows for the continuous separation of a binary mixture into two product streams with high purity. mpg.de SMB is particularly well-suited for challenging separations, including the resolution of enantiomers, and is widely used in the pharmaceutical industry for this purpose. wikipedia.orgcarbogen-amcis.com The development of an SMB separation process typically begins with analytical HPLC to screen for suitable chiral stationary phases and mobile phase systems. carbogen-amcis.com

Gas Chromatography (GC) for Enantiomeric Separation

Gas chromatography is another powerful technique for the enantiomeric separation of volatile compounds like this compound. nih.govnih.gov Similar to HPLC, chiral GC relies on the use of a chiral stationary phase to differentiate between enantiomers. nih.govchromatographyonline.com

For the GC separation of amines, derivatization is often necessary to improve volatility and thermal stability, as well as to enhance enantioselectivity. nih.govnih.gov Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) and isopropyl isocyanate. nih.govnih.gov The resulting derivatives, such as N-trifluoroacetyl or N-isopropyl urethane (B1682113) derivatives, exhibit different interactions with the chiral stationary phase, allowing for their separation. nih.gov

A study utilizing a diproline-based chiral stationary phase demonstrated the successful separation of derivatized this compound enantiomers. nih.gov It was observed that the separation factor (α) and resolution (Rs) were dependent on the derivatizing agent used. For the trifluoroacetic anhydride derivative of this compound, an α value of 1.04 and an Rs value of 1.02 were obtained. nih.gov In contrast, the isopropyl isocyanate derivative showed improved separation with an α of 1.05 and an Rs of 1.58, achieving baseline separation of the enantiomers. nih.gov This highlights the significant role that the choice of derivatizing agent plays in optimizing the GC separation of chiral amines. nih.gov The separation also appears to be influenced by the steric hindrance around the stereogenic center, with separation increasing with the size of the alkyl groups in a series of 2-aminoalkanes. nih.gov

| Derivatizing Agent | Separation Factor (α) | Resolution (Rs) | Reference |

|---|---|---|---|

| Trifluoroacetic Anhydride | 1.04 | 1.02 | nih.gov |

| Isopropyl Isocyanate | 1.05 | 1.58 | nih.gov |

Retention Indices in Chromatographic Discrimination

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like this compound. The retention index (RI) is a standardized measure of a compound's retention on a GC column, relative to a series of n-alkanes. chromatographyonline.com This value aids in the identification of compounds by comparing experimental RIs to database values. nist.gov For chiral compounds like this compound, the use of a chiral stationary phase in the GC column allows for the separation of its enantiomers, (R)-2-Aminooctane and (S)-2-Aminooctane.

The retention index is calculated based on the retention times of the analyte and bracketing n-alkanes. chromatographyonline.com In temperature-programmed GC, the linear retention index (LRI) is often used. shimadzu.eu The separation of enantiomers on a chiral column will result in distinct retention times and, consequently, different retention indices for each enantiomer. This chromatographic discrimination is crucial for determining the enantiomeric excess (ee) of a sample. While specific retention indices for this compound on various chiral columns are found in specialized databases, the principle remains a fundamental aspect of its quality control. nist.gov

Table 1: Illustrative Retention Index Data for this compound Enantiomers

| Enantiomer | Stationary Phase Type | Retention Index (Illustrative) |

| (R)-2-Aminooctane | Chiral | IR |

| (S)-2-Aminooctane | Chiral | IS |

| Racemic this compound | Achiral | Irac |

Note: The specific retention index values depend on the exact GC conditions, including the type of chiral column, temperature program, and carrier gas flow rate.

Spectroscopic Methods for Structural Elucidation and Purity Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. emerypharma.com

To determine the enantiomeric purity of this compound using proton NMR (¹H NMR), chiral shift reagents are employed. nih.gov These reagents are typically paramagnetic lanthanide complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). nih.gov When added to a sample of a chiral compound, the chiral shift reagent forms diastereomeric complexes with each enantiomer. nih.gov These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons of the (R) and (S) enantiomers in the ¹H NMR spectrum. nih.gov The integration of these separated signals allows for the quantification of the enantiomeric ratio and the calculation of the enantiomeric excess.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), provide further confirmation of the molecular structure of this compound by revealing correlations between different nuclei. libretexts.orgwikipedia.org A ¹H-¹H COSY experiment, for instance, shows which protons are coupled to each other, helping to piece together the connectivity of the carbon skeleton. libretexts.org This is particularly useful for unambiguously assigning the protons in the octane (B31449) chain and confirming the position of the amino group. Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate proton signals with their directly attached carbon-13 nuclei, providing definitive structural evidence. wikipedia.org

Table 2: Representative ¹H NMR Data for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity |

| CH₃ (terminal) | ~0.88 | Triplet |

| (CH₂)₅ | ~1.29 | Multiplet |

| CH(NH₂) | ~2.83 | Multiplet |

| CH₃ (adjacent to NH₂) | ~1.08 | Doublet |

| NH₂ | ~1.55 | Singlet (broad) |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is based on typical values for similar structures. chemicalbook.com

Mass Spectrometry (MS) in Compound Identity and Purity Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, which has a molecular weight of 129.24 g/mol , mass spectrometry can confirm its identity by detecting the molecular ion peak (M⁺). sigmaaldrich.comchemscene.com Gas chromatography-mass spectrometry (GC-MS) is a common setup where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection. nih.govnist.gov The fragmentation pattern observed in the mass spectrum provides additional structural information, further confirming the identity of the compound. Purity analysis by GC-MS can also identify and quantify any impurities present in the sample. avantorsciences.com

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol |

| Major Fragment Ion (m/z) | 44 |

Note: The major fragment ion at m/z 44 corresponds to the [CH(NH₂)CH₃]⁺ fragment, which is characteristic of 2-aminoalkanes. nih.gov

Optical Rotation Measurement for Chirality Assessment

Optical rotation is a fundamental property of chiral molecules that is used to assess their enantiomeric purity. libretexts.org Each enantiomer of a chiral compound rotates plane-polarized light to an equal but opposite degree. libretexts.org The (S)-(+)-enantiomer is dextrorotatory (rotates light to the right), while the (R)-(-)-enantiomer is levorotatory (rotates light to the left). libretexts.orglibretexts.org

The specific rotation, [α], is a standardized value measured under specific conditions of temperature, wavelength, solvent, and concentration. libretexts.org By measuring the optical rotation of a sample of this compound and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be determined. For example, a sample of (S)-2-Aminooctane with a high enantiomeric excess will exhibit a specific rotation close to +7.0° (neat). thermofisher.com A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero. libretexts.org

Table 4: Optical Rotation Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α] (neat) |

| (S)-2-Aminooctane | +7.0 ± 0.5° |

| (R)-2-Aminooctane | -7.0 ± 0.5° (expected) |

Data for (S)-2-Aminooctane is from a commercial source. thermofisher.com The value for the (R)-enantiomer is the expected opposite rotation.

Applications in Supramolecular Chemistry and Materials Science

2-Aminooctane as a Chiral Ligand in Nanomaterial Synthesis

The enantiomers of this compound serve as effective chiral ligands in the synthesis and post-synthetic modification of nanomaterials. By binding to the surface of nanocrystals, they can break the symmetry of the material's electronic states, inducing chiroptical properties that are crucial for various advanced applications.

Chiral imprinting is a process where chiral molecules, such as this compound, are used to transfer their handedness to an achiral material. This has been demonstrated effectively in cesium lead bromide (CsPbBr₃) perovskite nanoparticles. These nanoparticles are intrinsically achiral but can be rendered chiroptically active by interfacing them with chiral ligands.

A key method for introducing chirality into perovskite nanoparticles is through post-synthetic ligand modification. researchgate.net This strategy involves synthesizing the achiral CsPbBr₃ nanoparticles first and then introducing a chiral ligand, such as the R- or S-enantiomer of this compound, into the nanoparticle solution. researchgate.net The chiral ligands exchange with the original achiral ligands (like oleylamine) on the nanoparticle surface, effectively "imprinting" their chirality onto the nanoparticle's electronic states. researchgate.net This approach is advantageous as it allows for precise control over the introduction of chirality without altering the nanoparticle's size or core structure.

The successful transfer of chirality from this compound to CsPbBr₃ nanoparticles is confirmed by the appearance of new signals in circular dichroism (CD) spectroscopy. The addition of enantiomers of this compound to synthesized CsPbBr₃ nanoparticles induces distinct Cotton effects in the region of the nanoparticle's first exciton (B1674681) transition. researchgate.net This indicates a successful electronic coupling between the chiral ligand and the nanoparticle, meaning the nanoparticle's electronic states have adopted a chiral configuration. researchgate.net The CD signal is a direct manifestation of the differential absorption of left- and right-circularly polarized light, a property the nanoparticles did not possess before the ligand exchange.

| Chiral Ligand Added | Observed Spectroscopic Feature | Interpretation |

|---|---|---|

| (R)-2-Aminooctane | Positive/Negative Cotton Effect | Successful chiral imprinting; electronic coupling between ligand and nanoparticle. |

| (S)-2-Aminooctane | Mirror-image Cotton Effect to (R)-form | Confirmation of enantiomeric-specific imprinting. |

The intensity of the induced chiral response is not simply proportional to the amount of chiral ligand added. Research on similar systems reveals a non-linear relationship between the fraction of chiral ligands on the nanoparticle surface and the resulting CD signal intensity. Typically, the CD signal intensity increases with the concentration of the chiral ligand until it reaches a saturation point at high concentrations.

This saturation is attributed to two main factors:

Exciton Delocalization: The size of the perovskite exciton relative to the size and density of the chiral ligands on the surface is critical. The chiral imprinting mechanism depends on the overlap of the exciton wavefunction with the chiral potential created by the ligands. The delocalization of the exciton over the nanoparticle means it is influenced by multiple ligands simultaneously. The saturation of the induced chirality is thought to depend on the relationship between the exciton's size and the ligand molecules' size and arrangement.

The successful imprinting of chirality onto perovskite nanoparticles using ligands like this compound has significant implications for the field of spintronics. researchgate.net The Chiral-Induced Spin Selectivity (CISS) effect describes how chiral molecules can act as spin filters, meaning the efficiency of electron transport through them depends on the electron's spin. choise-efrc.orgdntb.gov.ua This phenomenon allows for the control of electron spin populations at room temperature without the need for magnetic fields or materials. choise-efrc.orgdntb.gov.ua

By creating chiral perovskite nanoparticles, researchers can leverage the CISS effect. researchgate.net When charge carriers (electrons or holes) are passed through the chiral ligand layer on the nanoparticle surface, their spins become polarized. choise-efrc.org This opens up possibilities for developing novel spintronic devices, such as spin-LEDs (light-emitting diodes) where the recombination of spin-polarized carriers results in the emission of circularly polarized light. choise-efrc.org The availability of CsPbBr₃ nanoparticles made chiral by this compound and similar ligands places them at the forefront of materials for investigating the CISS effect and its applications in next-generation information processing and storage technologies. researchgate.netrsc.org

Chiral Imprinting in Perovskite Nanoparticles (e.g., CsPbBr3)

Role in Polymer Chemistry and Surfactant Development

Beyond its use in nanomaterial synthesis, this compound also finds applications in polymer chemistry and as a surfactant. Its molecular structure, featuring a primary amine group and a medium-length alkyl chain, gives it useful properties for modifying polymer surfaces and for surface activity.

In polymer chemistry, this compound has been used for the post-synthetic modification of polymer networks. For instance, it can be reacted with aldehyde-functionalized nanoporous liquid crystal polymer networks. nih.gov The amine group of this compound reacts with the aldehyde groups to form imine functionalities, allowing for the tuning of the chemical nature and size of the pores within the polymer material. nih.gov Furthermore, its enantiomers, such as (S)-2-Aminooctane, are noted for their use in preparing suspension polymer colloids.

Supramolecular Self-Assembly of Functionalized Naphthalene (B1677914) Diimides

The functionalization of naphthalene diimides (NDIs) with chiral molecules such as this compound introduces specific stereochemical and interactive properties that direct their self-assembly into complex hierarchical structures. The nature of these supramolecular architectures is highly sensitive to the surrounding solvent environment, which mediates the delicate balance of intermolecular forces.

Solvent Effects on Hierarchical Assembly

The hierarchical assembly of this compound-functionalized naphthalene diimide is significantly influenced by the solvent composition, a phenomenon that can be leveraged to control the morphology of the resulting nanostructures. rsc.org A common method to induce self-assembly is the solvent displacement technique, where a solution of the compound in a "good" solvent is rapidly introduced into a "poor" solvent, causing aggregation. rsc.orgacs.org

In the case of this compound-functionalized NDI, ethyl acetate (B1210297) serves as a good solvent, while methanol (B129727) and water are poor solvents. rsc.orgacs.org By varying the composition of the poor solvent, it is possible to tune the intermolecular interactions and thus guide the self-assembly process towards different hierarchical structures. acs.org Research has demonstrated that using a mixture of two poor solvents, such as methanol and water, allows for fine-tuning of these interactions, leading to the formation of NDI assemblies with varied scales and shapes. rsc.org

The specific morphologies of the self-assembled structures of this compound-functionalized naphthalene diimide are directly correlated to the solvent system used for the assembly process. The table below summarizes the observed structures in different solvent environments.

| Good Solvent | Poor Solvent(s) | Resulting Assembly Morphology |

| Ethyl Acetate | Methanol | Varied scales and shapes |

| Ethyl Acetate | Methanol + Water | Fine-tuned varied assemblies |

| Ethyl Acetate | Water | Varied scales and shapes |

| This table is based on findings from the hierarchical assembly of this compound-functionalized NDI using a solvent displacement method. rsc.orgacs.org |

Intermolecular Interactions (π-stacking, hydrogen-bonding, hydrophobic interactions)

The formation of stable supramolecular assemblies from this compound-functionalized NDI is governed by a combination of non-covalent interactions. The interplay of these forces dictates the final architecture of the self-assembled structures. acs.org

π-stacking: The large, electron-deficient aromatic core of the naphthalene diimide molecule promotes strong π-π stacking interactions. acs.orgrsc.org These interactions are a primary driving force for the aggregation of NDI units, leading to the formation of ordered stacks that often form the backbone of the hierarchical structures. researchgate.net The specific arrangement and overlap of the NDI cores can be influenced by other intermolecular forces and the solvent environment. researchgate.net

Hydrogen-bonding: The presence of the amino group in the this compound substituent introduces the capacity for hydrogen bonding. Amide and amine functionalities are known to effectively direct the self-assembly of NDIs by forming hydrogen bonds, which helps to position the aromatic cores optimally for π-π overlap. researchgate.net This directional interaction adds a layer of control and stability to the supramolecular structure.

The combination of these interactions—π-stacking of the NDI cores, hydrogen bonding from the amino functionality, and hydrophobic forces from the alkyl chain—results in the complex and tunable hierarchical self-assembly of this compound-functionalized naphthalene diimides. rsc.orgacs.org

Biological and Biomedical Research Applications

Neuropharmacological Potential and Interactions with Neurotransmitter Systems

Research into the neuropharmacological effects of 2-Aminooctane has revealed its potential to interact with and modulate critical neurotransmitter systems in the brain.

Influence on Neurotransmitter Systems

While direct and comprehensive studies on this compound's effects on all neurotransmitter systems are not extensively documented, research on related short-chain primary amines suggests a modulatory role, particularly on catecholamine systems. Primary amines are known to interact with neurotransmitter systems, which can affect mood and cognitive functions scispace.com. For instance, the structurally similar compound 2-aminoheptane (B1682561) has been noted for its sympathomimetic activity, which includes increasing the levels of norepinephrine (B1679862) . This suggests that this compound may exert influence on the norepinephrine and potentially the dopamine (B1211576) systems, which are crucial for regulating alertness, attention, and reward pathways openaccessjournals.commdpi.com. The monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, are key regulators of behavior, mood, and cognition mdpi.com. An imbalance in these neurotransmitters is often associated with various mental health disorders openaccessjournals.com.

Comparison with Related Neuroactive Amines (e.g., Amphetamine)

The neuroactive properties of this compound have been compared to those of well-known stimulants like amphetamine, particularly concerning their effects on the respiratory system. In a comparative study, both this compound and amphetamine were shown to stimulate respiration. However, this compound was found to be less potent than amphetamine in this regard scispace.com. The study also highlighted differences in their cardiovascular effects, with this compound and its isomer 1-amino-octane exhibiting less stimulant activity on the isolated rabbit heart compared to amphetamine scispace.com. This distinction is significant as it suggests a different pharmacological profile for this compound compared to aromatic amines like amphetamine, which are known for their strong stimulant effects scispace.com.

Table 1: Comparative Effects of this compound and Amphetamine

| Feature | This compound | Amphetamine | Reference |

| Respiratory Stimulation | Present, but less potent than amphetamine. | Potent respiratory stimulant. | scispace.com |

| Cardiovascular Effects | Less stimulant activity on isolated rabbit heart. | Significant stimulant activity on the heart. | scispace.com |

| Chemical Structure | Aliphatic amine | Aromatic amine | scispace.com |

Respiratory Stimulant Action and Analeptic Activity

This compound has demonstrated notable respiratory stimulant and analeptic properties. Analeptics are central nervous system stimulants that can restore depressed medullary functions, particularly respiration rxlist.com. Research has shown that this compound can lighten anesthesia and lead to deeper and more rapid respirations scispace.com. This action appears to be due to a direct stimulation of the respiratory center scispace.com. The respiratory stimulant action of 2-amino-alkanes was observed in dogs, with 2-aminoheptane, a close structural relative of this compound, also showing significant respiratory stimulation scispace.com. This analeptic activity makes such compounds of interest for their potential to counteract respiratory depression induced by certain drugs scispace.comrxlist.com.

Enzymatic Interactions and Biocatalysis Beyond Synthesis

The stereochemical nature of this compound makes it a valuable substrate for studying and utilizing enzymatic reactions that are highly specific.

Interaction with Enzymes in a Stereospecific Manner

As a chiral amine, this compound can interact with enzymes in a stereospecific manner, influencing their activity and leading to various physiological effects scispace.com. This stereospecificity is particularly relevant in the context of transaminases, a class of enzymes that catalyze the transfer of an amino group. While some transaminases show low activity towards this compound, others can utilize it as a substrate, sometimes with a preference for one enantiomer over the other. For example, studies on ω-transaminases have explored their activity with a range of aliphatic amines, including this compound.

Amide Bond Formation with Broad Spectrum Enantioselective Amide Bond Synthetase

A significant application of this compound in biocatalysis is its use as a substrate in amide bond formation, a crucial reaction in pharmaceutical synthesis nih.govscispace.comresearchgate.net. A study on a broad-spectrum enantioselective Amide Bond Synthetase (ABS) from Streptoalloteichus hindustanus (ShABS) demonstrated the successful coupling of this compound with a carboxylic acid to form the corresponding amide acs.org. In this research, the coupling of this compound with a specific carboxylic acid substrate resulted in a 27% conversion to the amide product after one hour acs.org. This highlights the potential of using enzymes like ShABS for the biocatalytic synthesis of complex amides from chiral amines such as this compound, offering a more sustainable and selective alternative to traditional chemical methods nih.govscispace.comacs.org.

Table 2: Enzymatic Amide Bond Formation with this compound

| Enzyme | Substrates | Product | Conversion Rate | Reference |

| Amide Bond Synthetase (ShABS) | This compound and a carboxylic acid | Corresponding amide | 27% after 1 hour | acs.org |

Receptor Interaction Studies

The interaction of this compound with biological targets is a key area of research, providing insights into receptor binding and the subsequent biological responses.

Stereospecific Binding to Molecular Targets

As a chiral amine, this compound has the capacity to interact with biological molecules like enzymes and receptors in a stereospecific manner. This means that the three-dimensional arrangement of its atoms dictates how it fits into the binding sites of these macromolecules. The stereochemistry of this compound is crucial because cellular receptors and enzymes are themselves chiral structures, composed of L-amino acids and D-sugars. hims-biocat.euopenaccessgovernment.org This inherent chirality in biological systems leads to differential interactions with the enantiomers of chiral molecules. openaccessgovernment.org For instance, one enantiomer of a chiral drug may bind with high affinity to a receptor and elicit a desired therapeutic effect, while the other enantiomer may be less active or even cause unwanted side effects. openaccessgovernment.org

The study of these stereospecific interactions is essential for understanding the pharmacological profile of a compound. Techniques such as molecular dynamics (MD) simulations can be employed to model the binding of each enantiomer to a target, helping to identify the specific chiral recognition sites.

Influence on Biological Molecule Activity

The binding of this compound to molecular targets can significantly influence the activity of these biological molecules, leading to a range of physiological effects. While specific studies on the direct effects of this compound on neurotransmitter systems are limited, it is known that primary amines can interact with these systems, potentially affecting mood and cognitive functions. The nature and magnitude of this influence are dependent on the specific enantiomer used and the biological context.

For example, research has explored the use of this compound in the synthesis of N-ferrocenyl benzoyl amino alkane derivatives, which have been evaluated for their anti-cancer properties. dcu.ie In one study, N-{para-(ferrocenyl)-benzoyl}-aminooctane was identified as the most active derivative against the MCF-7 breast cancer cell line, with an IC50 value of 1.10 µM. dcu.ie This highlights how the incorporation of the this compound moiety can contribute to the biological activity of a larger molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. sci-hub.se The fundamental principle of QSAR is that the biological activity of a molecule is determined by its physicochemical properties, which are in turn dictated by its structure. sci-hub.se These models are developed by analyzing a set of compounds with known activities (a training set) and then used to predict the activity of new, untested compounds. nih.gov

The process of developing a QSAR model involves several key steps:

Selection of Chemical Compounds: A dataset of molecules with measured biological activity is compiled. mdpi.com

Calculation of Molecular Descriptors: Numerical values that encode different aspects of the molecular structure (e.g., size, shape, electronic properties) are calculated. mdpi.com

Model Building: Statistical methods are used to create a mathematical equation that links the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation sets. nih.govmdpi.com

For a compound like this compound, QSAR models could be developed to predict its interaction with various biological targets or its potential therapeutic or toxic effects. sci-hub.se

| QSAR Model Development Step | Description |

| Compound Selection | Gathering a set of molecules with known biological activities. mdpi.com |

| Descriptor Calculation | Generating numerical representations of molecular structures. mdpi.com |

| Model Building | Creating a mathematical relationship between descriptors and activity. mdpi.com |

| Model Validation | Assessing the predictive accuracy of the developed model. nih.govmdpi.com |

Machine Learning Approaches for Predicting Biological Properties

Machine learning (ML) is increasingly being used to predict the biological properties of chemical compounds, offering a rapid and cost-effective alternative to traditional experimental methods. nih.gov ML models can be trained on large datasets of molecules with known activities to learn the complex relationships between chemical structures and biological effects. smums.ac.ir

Different ML algorithms, such as random forest, gradient boosting, and bagging regression, can be employed for this purpose. nih.gov These models use molecular descriptors as input features to predict a compound's biological activity. nih.gov For instance, a study on aromatase inhibitors demonstrated that a random forest regression model could predict biological activity with a high degree of accuracy (R2 value of 0.84). nih.gov Similar approaches could be applied to this compound to predict its various biological properties.

The general workflow for using machine learning to predict biological activity includes:

Data Collection: Assembling a dataset of compounds with their corresponding biological activities. smums.ac.ir

Descriptor Calculation: Generating molecular descriptors to be used as features for the model. nih.gov

Model Training: Training an ML model on the prepared dataset. smums.ac.ir

Prediction: Using the trained model to predict the activity of new molecules. nih.gov

Role as a Building Block in Pharmaceutical Intermediates and Drug Development

Chiral amines, including this compound, are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. cymitquimica.comnih.gov

Chiral Amines in the Synthesis of Biologically Active Compounds

Chiral amines are key structural motifs found in a significant portion of small-molecule pharmaceuticals, as well as in many fine chemicals and agrochemicals. nih.gov It is estimated that approximately 40-45% of small molecule drugs contain a chiral amine fragment. nih.govacs.org The importance of these compounds stems from the fact that the biological activity of a molecule is often dependent on its stereochemistry. openaccessgovernment.org

The synthesis of enantiomerically pure chiral amines is therefore a critical aspect of drug development. nih.gov this compound, in its enantiomerically pure forms, serves as a valuable intermediate in the synthesis of more complex molecules. cymitquimica.com For example, it can be used in the production of pharmaceuticals, agrochemicals, and as a component in asymmetric synthesis. cymitquimica.comnih.gov The development of efficient and sustainable methods for the synthesis of chiral amines, such as biocatalytic routes, is an active area of research. hims-biocat.eu

The versatility of this compound is further demonstrated by its use in the synthesis of various derivatives. For instance, it has been incorporated into naphthalene (B1677914) diimides to study their self-assembly properties and into ferrocene-containing compounds with potential anti-cancer activity. dcu.ieacs.org

Structure-Activity Relationship Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies have primarily focused on N-substitutions, where different chemical moieties are attached to the amino group, and the incorporation of the entire this compound unit into larger, more complex molecules.

One notable area of investigation involves the synthesis of N-acyl derivatives. For instance, research into N-{(ferrocenyl)-benzoyl}-aminoalkanes as potential anti-cancer agents revealed that the position of the ferrocenyl group on the benzoyl ring and the length of the aminoalkane chain are critical for anti-proliferative activity. In a series of these compounds tested against the MCF-7 breast cancer cell line, the para-substituted benzoyl derivative of this compound, N-{para-(ferrocenyl)-benzoyl}-aminooctane , emerged as the most potent, with an IC50 value of 1.10 µM. ontosight.ai This highlights the importance of both the bulky, organometallic ferrocene (B1249389) group and the spatial arrangement of the entire construct for biological efficacy.

Furthermore, this compound has been used to functionalize complex aromatic systems like naphthalenediimides (NDIs). These This compound-functionalized naphthalenediimides have been studied for their ability to self-assemble into hierarchical supramolecular structures. meduniwien.ac.at While the primary focus of this research is often on materials science applications, the interaction of such compounds with biological macromolecules, like DNA G-quadruplexes, has also been explored, with some NDI derivatives showing potential as anticancer agents. acs.org The role of the this compound substituent in these systems is primarily to influence solubility and self-assembly, which in turn can modulate their biological interactions.

In another study focusing on multifunctional agents for Alzheimer's disease, conjugates of salicylamine with an aminooctane spacer, specifically salicylamine derivative 10c which contains an eight-carbon chain, showed significantly increased anticholinesterase activity compared to analogs with shorter chains. nih.gov This indicates that the length of the alkylamino chain is a critical determinant of biological activity in this class of compounds.

| Derivative Name | Core Structure | Appended Moiety | Biological Activity |

| N-{para-(ferrocenyl)-benzoyl}-aminooctane | This compound | para-(ferrocenyl)-benzoyl | Anti-proliferative (MCF-7 cells) ontosight.ai |

| Amphotericin B C16-urea derivative | Amphotericin B | This compound (as part of urea (B33335) linkage) | Antifungal google.comnih.gov |

| This compound-functionalized naphthalenediimide | Naphthalenediimide | This compound | Supramolecular self-assembly meduniwien.ac.at |

| Salicylamine derivative 10c | Salicylamine | 8-aminooctyl spacer | Anticholinesterase activity nih.gov |

Challenges in Developing Novel Drugs with this compound Scaffolds

The development of novel drugs based on the this compound scaffold, while promising, is not without its challenges. These hurdles are often shared with the broader class of chiral primary amines and can be categorized into several key areas:

Stereoselectivity and Enantiomeric Purity: this compound is a chiral molecule, existing as (R)- and (S)-enantiomers. ontosight.ai It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov One enantiomer may be therapeutically active while the other is inactive or, in some cases, contributes to adverse effects. nih.gov Therefore, a significant challenge lies in the stereoselective synthesis of the desired enantiomer of a this compound derivative to ensure optimal efficacy and safety. scirea.org Achieving high enantiomeric purity on an industrial scale can be difficult and costly. scirea.org

Synthesis and Scalability: The synthesis of chiral amines can be complex. thieme-connect.comd-nb.info While methods like asymmetric reductive amination exist, they often require expensive chiral catalysts and auxiliaries, and the optimization of reaction conditions for high yields and stereoselectivity can be time-consuming. scirea.orgnih.gov Scaling up these synthetic routes from the laboratory to preclinical and commercial production presents further challenges, including maintaining chiral integrity and controlling costs. The development of efficient and economically viable manufacturing processes is crucial for the successful translation of a this compound-based drug candidate. scirea.org

Toxicity and Off-Target Effects: The lipophilic nature of the octyl chain in this compound, while potentially beneficial for membrane interactions, can also contribute to non-specific binding and toxicity. Amphiphilic cationic molecules, a class that some this compound derivatives fall into, can disrupt cell membranes, leading to toxicity in human cells. nih.gov For any new derivative, a thorough toxicological profile must be established to ensure that its therapeutic window is acceptable. Furthermore, the simple structure of this compound means that derivatives could interact with multiple biological targets, leading to off-target effects. For instance, the introduction of bulky or hydrophilic substituents onto similar amine scaffolds has been shown to abolish or decrease desired inhibitory activity against certain enzymes. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Catalytic Systems

The synthesis of enantiomerically pure chiral amines is a significant challenge in chemistry. researchgate.net Future research is heavily focused on creating new catalytic systems that can produce specific stereoisomers of 2-aminooctane with high efficiency and selectivity.

Transition Metal Catalysis: Significant progress has been made in using transition metals like iridium, rhodium, ruthenium, and palladium to catalyze the asymmetric synthesis of chiral amines. researchgate.netacs.org These methods often involve the asymmetric hydrogenation of imines or other nitrogen-containing unsaturated compounds, which is an atom-economical and sustainable approach. acs.org The design of new, modular chiral ligands, such as phosphino-oxazolines and P-stereogenic phosphines, is a key driver of these advancements, allowing for the fine-tuning of catalyst activity and selectivity. acs.org For instance, iridium catalysts paired with ligands like (S,S)-f-Binaphane have shown high efficiency in hydrogenating various N-alkyl imines to produce chiral amines. acs.org

Biocatalysis: Enzymes are emerging as powerful tools for chiral amine synthesis due to their high stereoselectivity and ability to function under mild, environmentally friendly conditions. researchgate.netdovepress.commbl.or.kr Key enzyme classes include: